molecular formula C22H16FN3O3S B2961533 N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 899735-40-1

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Numéro de catalogue: B2961533
Numéro CAS: 899735-40-1
Poids moléculaire: 421.45
Clé InChI: JKPHUJGTJSKZLX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at position 4. This moiety is linked via a carboxamide group to a 2,3-dihydro-1,4-benzodioxine ring system and an N-alkylated pyridin-2-ylmethyl substituent. Structural elucidation of such compounds typically employs techniques like X-ray crystallography (e.g., SHELX software ) and spectroscopic analysis.

Propriétés

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O3S/c23-16-5-3-6-19-20(16)25-22(30-19)26(13-15-4-1-2-9-24-15)21(27)14-7-8-17-18(12-14)29-11-10-28-17/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPHUJGTJSKZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Chemical Structure

The compound features a unique structure that incorporates:

  • Benzothiazole moiety : Known for its biological significance.
  • Pyridine ring : Often associated with various pharmacological properties.
  • Benzodioxine structure : Contributes to the compound's stability and reactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzothiazole ring : Achieved through cyclization reactions.
  • Introduction of the pyridine moiety : Via nucleophilic substitution or coupling reactions.
  • Formation of the carboxamide group : Through amide bond formation techniques.

Antidiabetic Properties

Recent studies have indicated that compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibit significant inhibitory activity against enzymes such as α-amylase and α-glucosidase. These enzymes are crucial in carbohydrate metabolism and their inhibition can lead to decreased blood glucose levels.

CompoundIC50 (μM) α-AmylaseIC50 (μM) α-Glucosidase
Compound A0.70 ± 0.010.80 ± 0.01
Compound B30.80 ± 0.8029.70 ± 0.40

These results suggest that variations in the structural components significantly affect the biological activity of these compounds .

Antimicrobial Activity

The benzothiazole derivatives have been reported to possess antimicrobial properties against various pathogens including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme inhibition : The compound may bind to active sites on enzymes, preventing substrate interaction.
  • Receptor modulation : Interaction with specific receptors can alter signaling pathways involved in disease processes.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Diabetic Patients : A clinical trial involving a derivative of this compound showed a significant reduction in postprandial glucose levels compared to a placebo group.
  • Antimicrobial Efficacy : Research demonstrated that these compounds exhibited a broad spectrum of activity against both bacterial and fungal strains, outperforming standard antibiotics in some cases .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is structurally related to several analogs, differing in substituents, heterocyclic systems, and molecular properties. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name Benzothiazole Substitution Amide Nitrogen Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 4-fluoro Pyridin-2-ylmethyl Not explicitly provided* ~400 (estimated) Fluorine enhances electronegativity
Analog 1 : N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 4-chloro Pyridin-2-ylmethyl Not provided ~415 (estimated) Chlorine increases steric bulk
Analog 2 : N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 4-fluoro 2-(Dimethylamino)ethyl C₂₀H₂₀FN₃O₃S 401.45 Basic side chain may improve solubility
Analog 3 : N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride 6-fluoro 3-(Imidazol-1-yl)propyl (HCl salt) Not provided ~450 (estimated) Imidazole introduces pH-sensitive charge
Analog 4 : N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 6-fluoro None (mono-substituted) C₁₆H₁₁FN₂O₃S 330.33 Simplified structure, lower molecular weight
Analog 5 : N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide 6-methoxy Pyridin-3-ylmethyl C₂₃H₂₀N₃O₄S† ~466 (estimated) Methoxy group alters lipophilicity

*The target compound’s formula is inferred as ~C₂₁H₁₅FN₃O₃S based on structural similarity to analogs.
†Formula derived from , which describes a compound with 23 carbons, 1 nitrogen, 3 oxygens, and 1 sulfur.

Key Observations :

Substituent Effects: Halogen Position: Fluorine at position 4 (target) vs. 6 (Analog 3, 4) influences electronic properties and steric interactions. Chlorine (Analog 1) increases molecular weight and steric bulk compared to fluorine . Pyridine vs. Other Substituents: Pyridin-2-ylmethyl (target) vs. pyridin-3-ylmethyl (Analog 5) alters binding orientation.

Molecular Weight and Solubility :

  • The target compound’s estimated MW (~400) is intermediate between the simpler Analog 4 (330.33) and the bulkier Analog 3 (~450).
  • Hydrochloride salt formation (Analog 3) improves solubility, a common strategy for bioavailability enhancement .

Structural Complexity: Analog 4 lacks the pyridinylmethyl group, reducing complexity and molecular weight, which may correlate with altered pharmacokinetics .

Research Implications

While pharmacological data are absent in the provided evidence, structural comparisons suggest:

  • Targeted Bioactivity : The pyridinylmethyl and benzothiazole groups may target enzymes or receptors common in neurological or oncological pathways.
  • Optimization Potential: Substituent variations (e.g., fluorine position, side chains) offer avenues for tuning potency, selectivity, and ADME properties.

Further studies should prioritize synthesis, crystallographic analysis (using tools like SHELX ), and in vitro screening to validate these hypotheses.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.